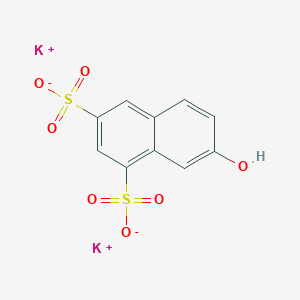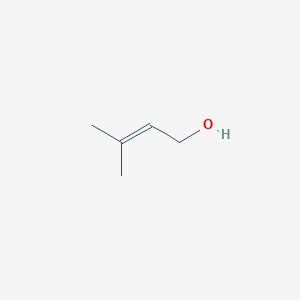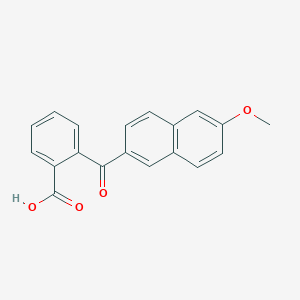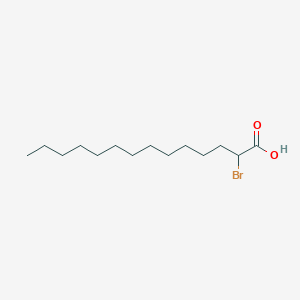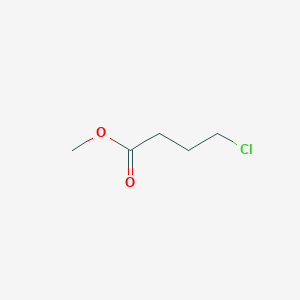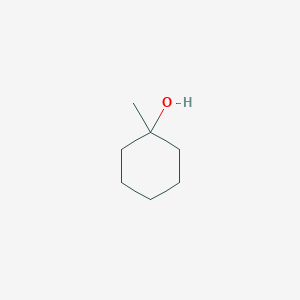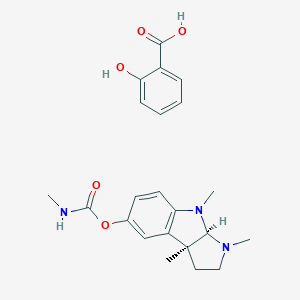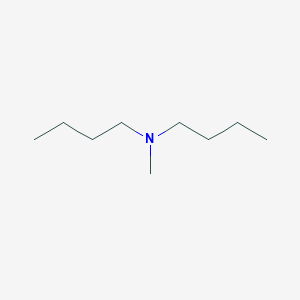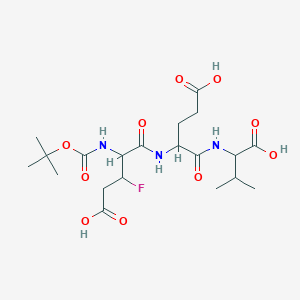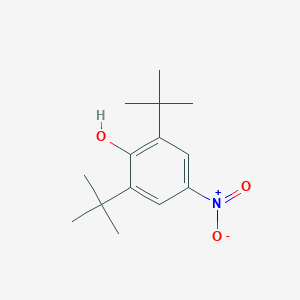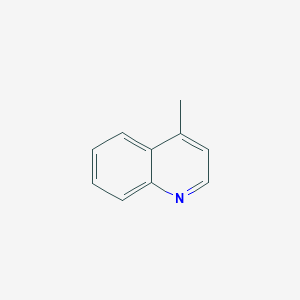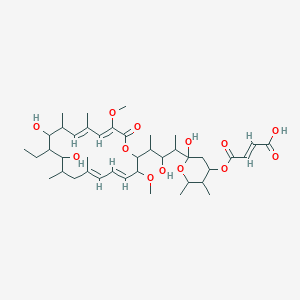
5-(3-Benzyloxyphenyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with benzyloxyphenyl structures are commonly used in organic synthesis . They often serve as building blocks in the creation of more complex molecules .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions and electrophilic cyclization reactions . The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses organoboron reagents, which are generally stable, readily prepared, and environmentally benign .Molecular Structure Analysis
The molecular structure of similar compounds often involves a phenyl group attached to boron . The boron atom is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common chemical reaction involving similar compounds . This reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation with a nucleophilic organic group transferred from boron to palladium .Physical And Chemical Properties Analysis
Similar compounds, such as (3-Benzyloxyphenyl)acetic acid, appear as a solid and have a light brown color . The melting point is typically in the range of 119 - 123 °C .Safety And Hazards
Zukünftige Richtungen
Future research may focus on developing more efficient synthesis methods and exploring new applications for these types of compounds. For example, the Suzuki–Miyaura coupling reaction is a promising area of study due to its mild reaction conditions and the use of environmentally benign organoboron reagents .
Eigenschaften
IUPAC Name |
5-(3-phenylmethoxyphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-2-5-11(6-3-1)10-19-13-8-4-7-12(9-13)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWINOIXMBLCEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-1H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

